(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane
Overview
Description
(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is a chiral ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane typically involves the reaction of (1S,2S)-1,2-diaminocyclohexane with diphenylphosphine. The reaction is carried out under inert atmosphere conditions, often using a solvent such as tetrahydrofuran or toluene. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the production of high-quality ligand suitable for use in various applications.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The ligand can participate in substitution reactions, where one of the diphenylphosphinomethyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is widely used in scientific research due to its ability to induce high enantioselectivity in catalytic reactions. Some of its applications include:
Chemistry: Used as a chiral ligand in asymmetric hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: Employed in the synthesis of chiral pharmaceuticals and biologically active compounds.
Medicine: Utilized in the development of drugs with specific enantiomeric forms to improve efficacy and reduce side effects.
Industry: Applied in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism by which (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane exerts its effects involves the coordination of the ligand to a metal center, forming a chiral metal complex. This complex can then interact with substrates in a stereoselective manner, facilitating the formation of enantiomerically enriched products. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.
Comparison with Similar Compounds
Similar Compounds
- (R,R)-1,2-Bis(diphenylphosphinomethyl)cyclohexane
- (S,S)-1,2-Bis(diphenylphosphinomethyl)cyclohexane
- (R,R)-1,2-Bis(diphenylphosphino)ethane
Uniqueness
(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is unique due to its specific chiral configuration, which allows it to induce high enantioselectivity in catalytic reactions. This property makes it particularly valuable in the synthesis of chiral compounds, where the control of stereochemistry is crucial.
Properties
IUPAC Name |
[(1S,2S)-2-(diphenylphosphanylmethyl)cyclohexyl]methyl-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-12,17-24,27-28H,13-16,25-26H2/t27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHMFQJEUXFZSS-VSGBNLITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505183 | |
Record name | [(1S,2S)-Cyclohexane-1,2-diylbis(methylene)]bis(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70223-77-7 | |
Record name | [(1S,2S)-Cyclohexane-1,2-diylbis(methylene)]bis(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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